Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate
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Overview
Description
Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the desired indole compound . The reaction conditions are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a standard approach in laboratory settings, and scaling up this method for industrial production would require optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as halides or amines .
Scientific Research Applications
Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: It serves as a probe to study biological pathways involving indole compounds.
Medicine: It has potential therapeutic applications due to its biological activities, including antiviral and anticancer properties.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
- Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate
Uniqueness
Methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate is unique due to its specific ethoxy and carboxylate functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
185212-26-4 |
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Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 4-ethoxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-6,10,13H,3,7H2,1-2H3 |
InChI Key |
TZLNRCASKCIUCX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1CC(N2)C(=O)OC |
Origin of Product |
United States |
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